3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
3-benzoyl-1-[(3-fluorophenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO2/c24-18-10-6-7-16(13-18)14-25-15-20(22(26)17-8-2-1-3-9-17)23(27)19-11-4-5-12-21(19)25/h1-13,15H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTRVTHQDIUNNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-fluorobenzylamine with benzoyl chloride to form an intermediate, which is then cyclized with an appropriate reagent to yield the final quinolinone structure. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone to its corresponding dihydroquinoline.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Substituent Analysis and Electronic Effects
The table below highlights key structural analogs and their substituent-driven properties:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3-fluorophenylmethyl group is less electronegative than the 3-chlorophenylsulfonyl substituent in , which may reduce reactivity but improve metabolic stability.
- In contrast, the methyl group in offers minimal steric hindrance.
- Ring Modifications: The benzo[f]quinolinone core in introduces a larger fused aromatic system, likely reducing conformational flexibility compared to the simpler quinolinone scaffold.
2.2 Physicochemical and Pharmacokinetic Implications
- Lipophilicity: The benzoyl group in the target compound and enhances lipophilicity, favoring membrane permeability. However, the sulfonyl group in and benzodioxol in introduce polarity, which may improve aqueous solubility.
- Metabolic Stability: Fluorine in the target compound may mitigate oxidative metabolism, whereas the ethoxy group in could undergo demethylation, increasing metabolic liability.
- Synthetic Accessibility: highlights that N-alkyl-3-aroyl derivatives like the target compound are synthesized via established routes, but sulfonyl or fused-ring analogs (e.g., ) may require more complex protocols .
Biological Activity
3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of quinoline derivatives. Quinoline and its derivatives are recognized for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. This article delves into the biological activity of this specific compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is . Its structural features include a benzoyl group, a fluorophenylmethyl group, and a dihydroquinolinone core. These characteristics suggest potential pharmacological significance due to the electron-withdrawing nature of the fluorine atom and the structural complexity provided by the quinolinone framework.
Anticancer Properties
Research indicates that quinoline derivatives exhibit significant anticancer activity. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance:
- Cell Line Studies : In vitro studies have demonstrated that 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one can inhibit the growth of breast cancer cells (MCF-7) and lung cancer cells (A549) at micromolar concentrations. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction |
| A549 | 12 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. For example:
- Bacterial Strains Tested : The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
The biological effects of 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one may involve several mechanisms:
- Inhibition of Kinases : Similar to other quinoline derivatives, this compound may inhibit specific kinases involved in cancer cell signaling pathways.
- Induction of Oxidative Stress : The presence of reactive oxygen species (ROS) has been linked to its ability to induce apoptosis in cancer cells.
- Interaction with DNA : Preliminary studies suggest that it may intercalate into DNA strands, disrupting replication and transcription processes.
Case Studies
Several studies have documented the biological activity of this compound:
- Study 1 : A study published in a peer-reviewed journal demonstrated that treatment with the compound resulted in a dose-dependent decrease in viability in MCF-7 cells. Flow cytometry analysis confirmed an increase in early and late apoptotic cells after treatment.
- Study 2 : Another investigation focused on the antimicrobial efficacy against multi-drug resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent.
Q & A
Q. Basic
- Spectroscopic methods :
- NMR : H and C NMR confirm substituent positions and aromatic proton environments (e.g., distinguishing fluorophenyl vs. benzoyl protons) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 403.12) and fragmentation patterns .
- Chromatography : HPLC with UV detection monitors purity, while TLC tracks reaction progress .
How can crystallographic data contradictions be resolved for this compound?
Q. Advanced
- Software tools : SHELXL for refining high-resolution X-ray diffraction data, especially handling twinned crystals or disordered fluorophenyl groups .
- Validation : Cross-checking with Mercury’s packing similarity analysis to identify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) that may explain deviations .
- Data reconciliation : Compare experimental unit cell parameters with DFT-optimized geometries to resolve discrepancies in bond lengths/angles .
What methodologies elucidate its enzyme inhibition mechanisms?
Q. Advanced
- Kinetic assays : Measure IC values using fluorogenic substrates for target enzymes (e.g., kinases or proteases). Competitive vs. non-competitive inhibition is determined via Lineweaver-Burk plots .
- Structural studies : Co-crystallization with enzymes (e.g., using SHELXPRO) identifies binding modes. Molecular docking (AutoDock Vina) predicts interactions with active-site residues .
How to design experiments for optimizing reaction yields?
Q. Advanced
- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity systematically. Response surface methodology identifies optimal conditions .
- In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time, enabling rapid adjustments .
How are structure-activity relationships (SAR) analyzed for derivatives?
Q. Advanced
- Substituent variation : Synthesize analogs with modified benzoyl or fluorophenyl groups. Compare bioactivity (e.g., IC) to map pharmacophores .
- Computational modeling : QSAR studies correlate electronic properties (Hammett constants) or steric parameters (Taft indices) with activity trends .
What are its solubility and stability profiles under varying conditions?
Q. Basic
- Solubility : Poor in water; soluble in DMSO, DMF, or ethanol. Quantify via shake-flask method with HPLC quantification .
- Stability : Degrades at >80°C or under UV light. Use accelerated stability studies (40°C/75% RH) with LC-MS to identify degradation products .
What computational methods predict its pharmacokinetic properties?
Q. Advanced
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration .
- MD simulations : GROMACS models membrane permeability and protein binding kinetics .
How are reactive intermediates managed during multi-step synthesis?
Q. Advanced
- Isolation techniques : Low-temperature quenching (−78°C) stabilizes intermediates like enolates. Use flash chromatography for rapid separation .
- In-situ monitoring : F NMR tracks fluorinated intermediates due to distinct chemical shifts .
How to validate synthetic routes using analytical data cross-referencing?
Q. Advanced
- Multi-technique validation : Overlay NMR spectra of intermediates with simulated data (e.g., ACD/Labs). Cross-reference HRMS and elemental analysis to confirm stoichiometry .
- XRD validation : Compare experimental crystal structures with Cambridge Structural Database entries for bond geometry consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
